Cas no 1526564-77-1 (3-(Azetidin-3-yloxy)picolinonitrile)

3-(Azetidin-3-yloxy)picolinonitrile is a heterocyclic compound featuring an azetidine ring linked via an ether bridge to a picolinonitrile moiety. This structure imparts versatility as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of biologically active molecules. The azetidine ring contributes conformational rigidity, while the nitrile group offers reactivity for further functionalization. Its balanced lipophilicity and steric profile enhance its utility in medicinal chemistry, enabling efficient binding to target proteins. The compound’s stability under standard conditions and compatibility with diverse reaction conditions make it a valuable building block for drug discovery and fine chemical applications.
3-(Azetidin-3-yloxy)picolinonitrile structure
1526564-77-1 structure
Product name:3-(Azetidin-3-yloxy)picolinonitrile
CAS No:1526564-77-1
MF:C9H9N3O
Molecular Weight:175.187261343002
CID:4774956

3-(Azetidin-3-yloxy)picolinonitrile 化学的及び物理的性質

名前と識別子

    • 3-(azetidin-3-yloxy)picolinonitrile
    • 3-(azetidin-3-yloxy)pyridine-2-carbonitrile
    • 3-(Azetidin-3-yloxy)picolinonitrile
    • インチ: 1S/C9H9N3O/c10-4-8-9(2-1-3-12-8)13-7-5-11-6-7/h1-3,7,11H,5-6H2
    • InChIKey: CISAFLWSJLZWCF-UHFFFAOYSA-N
    • SMILES: O(C1C(C#N)=NC=CC=1)C1CNC1

計算された属性

  • 精确分子量: 175.074561919 g/mol
  • 同位素质量: 175.074561919 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 218
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • 分子量: 175.19
  • XLogP3: 0.3
  • トポロジー分子極性表面積: 57.9

3-(Azetidin-3-yloxy)picolinonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2147-2402-0.5g
3-(azetidin-3-yloxy)picolinonitrile
1526564-77-1 95%+
0.5g
$892.0 2023-09-06
Life Chemicals
F2147-2402-0.25g
3-(azetidin-3-yloxy)picolinonitrile
1526564-77-1 95%+
0.25g
$847.0 2023-09-06
Life Chemicals
F2147-2402-1g
3-(azetidin-3-yloxy)picolinonitrile
1526564-77-1 95%+
1g
$939.0 2023-09-06
TRC
A218171-100mg
3-(Azetidin-3-yloxy)picolinonitrile
1526564-77-1
100mg
$ 210.00 2022-06-08
TRC
A218171-500mg
3-(Azetidin-3-yloxy)picolinonitrile
1526564-77-1
500mg
$ 815.00 2022-06-08
Life Chemicals
F2147-2402-5g
3-(azetidin-3-yloxy)picolinonitrile
1526564-77-1 95%+
5g
$2817.0 2023-09-06
Life Chemicals
F2147-2402-2.5g
3-(azetidin-3-yloxy)picolinonitrile
1526564-77-1 95%+
2.5g
$1878.0 2023-09-06
Life Chemicals
F2147-2402-10g
3-(azetidin-3-yloxy)picolinonitrile
1526564-77-1 95%+
10g
$3944.0 2023-09-06
TRC
A218171-1g
3-(Azetidin-3-yloxy)picolinonitrile
1526564-77-1
1g
$ 1250.00 2022-06-08

3-(Azetidin-3-yloxy)picolinonitrile 関連文献

3-(Azetidin-3-yloxy)picolinonitrileに関する追加情報

Introduction to 3-(Azetidin-3-yloxy)picolinonitrile (CAS No. 1526564-77-1)

3-(Azetidin-3-yloxy)picolinonitrile, identified by the chemical abstracts service number 1526564-77-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of azetidine derivatives, which are known for their structural versatility and potential biological activities. The presence of a picolinonitrile moiety in its molecular structure suggests promising interactions with biological targets, making it a valuable scaffold for drug discovery initiatives.

The synthesis and characterization of 3-(Azetidin-3-yloxy)picolinonitrile have been subjects of extensive study due to its unique structural features. The azetidine ring, a five-membered heterocycle containing two carbon atoms and one nitrogen atom, introduces conformational flexibility, which is often exploited to enhance binding affinity and selectivity in drug design. Meanwhile, the picolinonitrile group, derived from picolinic acid, contributes electron-withdrawing properties that can modulate the reactivity and pharmacokinetic behavior of the molecule.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic applications. Among these, azetidine derivatives have emerged as particularly promising candidates due to their ability to mimic natural bioactive scaffolds while offering synthetic accessibility. The compound 3-(Azetidin-3-yloxy)picolinonitrile exemplifies this trend, as it combines the favorable properties of both azetidine and picolinonitrile moieties.

One of the most compelling aspects of 3-(Azetidin-3-yloxy)picolinonitrile is its potential as a lead compound for the development of new pharmaceutical agents. Preclinical studies have indicated that derivatives of this compound may exhibit inhibitory activity against various enzymatic targets, including kinases and proteases that are implicated in diseases such as cancer and inflammatory disorders. The nitrogen atom within the azetidine ring provides a suitable platform for hydrogen bonding interactions, which can enhance binding affinity to biological receptors.

The picolinonitrile moiety further enhances the pharmacological profile of 3-(Azetidin-3-yloxy)picolinonitrile by contributing to its lipophilicity and metabolic stability. These properties are critical for ensuring that the compound can reach its target site of action effectively while maintaining sufficient half-life in vivo. Additionally, the nitrile group can undergo various chemical transformations, allowing for further derivatization to optimize pharmacokinetic and pharmacodynamic properties.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates like 3-(Azetidin-3-yloxy)picolinonitrile. Molecular docking simulations have been employed to predict binding modes and affinities with biological targets, providing valuable insights into the compound's mechanism of action. These computational approaches complement traditional experimental methods, accelerating the drug discovery process and reducing time-to-market for new therapeutics.

The synthesis of 3-(Azetidin-3-yloxy)picolinonitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps typically include nucleophilic substitution reactions to introduce the azetidine ring followed by functionalization at the picolinonitrile position. Advances in green chemistry principles have also been applied to develop more sustainable synthetic routes, minimizing waste and hazardous byproducts.

In conclusion, 3-(Azetidin-3-yloxy)picolinonitrile (CAS No. 1526564-77-1) represents a significant advancement in medicinal chemistry research. Its unique structural features and demonstrated biological potential make it a compelling candidate for further investigation in drug development programs. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.

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